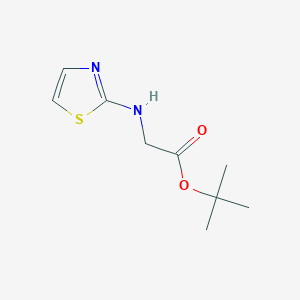![molecular formula C15H18F3N3O3S B3003235 3,3,3-trifluoro-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)propan-1-one CAS No. 2034372-92-2](/img/structure/B3003235.png)
3,3,3-trifluoro-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 3,3,3-trifluoro-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)propan-1-one involves various chemical strategies. For instance, the synthesis of 1,3,4-thiadiazole derivatives of ibuprofen and ciprofloxacin was achieved through spectroscopic and elemental analysis, with the derivatives showing potential as anticancer agents . Another compound, synthesized using a click chemistry approach, involved 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone as a starting material, characterized by IR, NMR, and MS studies . Additionally, a series of 1-[1,2,4-triazol-3-yl] and 1-[1,3,4-thiadiazol-2-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)ones were synthesized and exhibited antimicrobial activity . The synthesis of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide was carried out by reacting 3-trifluoromethylbenzoyl chloride with 4-aminobenzo[c][1,2,5]thiadiazole, highlighting the use of N,N-bidentate directing groups for metal-catalyzed C-H bond functionalization reactions .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed through various spectroscopic methods and, in some cases, single-crystal XRD analysis. For example, the compound involving the benzo[c][1,2,5]thiadiazole moiety was characterized by 1H NMR, 13C NMR, IR, and GC-MS, with its composition confirmed by elemental analysis . The crystal structure and intercontacts were analyzed using Hirshfeld surfaces computational method for another synthesized compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are not detailed in the provided data. However, the use of click chemistry suggests a focus on creating efficient, high-yield reactions that can form complex molecules . The synthesis of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide indicates the use of a bidentate directing group, which is significant for facilitating C-H bond functionalization, a reaction that is crucial in the formation of complex organic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds include their binding affinities, cytotoxicity, and thermal stability. For instance, the 1,3,4-thiadiazole derivatives showed significant binding with DNA, suggesting potential as anticancer drugs . The cytotoxicity of another synthesized compound was evaluated, and its thermal stability was analyzed using TGA and DSC techniques . The antimicrobial activity of the synthesized 1-[1,2,4-triazol-3-yl] and 1-[1,3,4-thiadiazol-2-yl] compounds was demonstrated against various bacterial strains .
Scientific Research Applications
Synthesis and Chemical Activities
- Research has explored the synthesis and chemical properties of compounds related to piperidine derivatives, which are structurally similar to the compound . For instance, piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives have been synthesized, with some showing significant anti-arrhythmic activity. This highlights the potential of such compounds in developing treatments for cardiac arrhythmias (Abdel‐Aziz et al., 2009).
Antimicrobial Activities
- Piperidine and thiadiazole compounds have been synthesized with notable antibacterial and antifungal activities. For example, novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives exhibited significant biological activity against various microorganisms, suggesting their potential as antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Potential as Enzyme Inhibitors
- Certain trifluoromethyl-substituted compounds have been investigated for their inhibitory effects on enzymes like protoporphyrinogen IX oxidase. These studies contribute to understanding how such compounds can be utilized in disrupting specific biological pathways, potentially offering insights into new therapeutic targets (Li et al., 2005).
Central Nervous System (CNS) Potential
- Compounds with a piperidine structure have been synthesized and evaluated for their potential as central nervous system agents. This indicates the possible use of similar compounds in researching treatments for CNS disorders, including depression and anxiety (Bauer et al., 1976).
properties
IUPAC Name |
3,3,3-trifluoro-1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O3S/c1-19-12-4-2-3-5-13(12)21(25(19,23)24)11-6-8-20(9-7-11)14(22)10-15(16,17)18/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXVDYUMOQDISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-trifluoro-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B3003152.png)
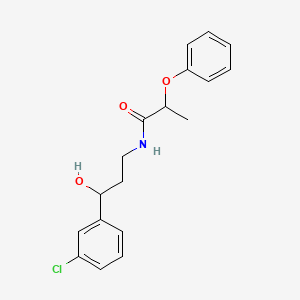
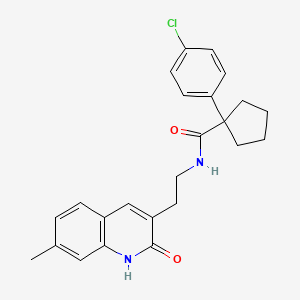
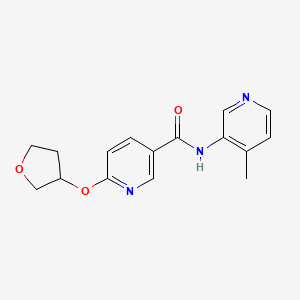
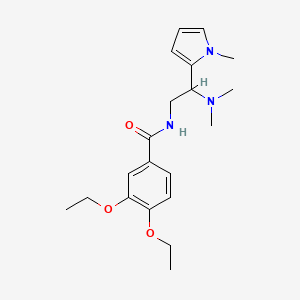
![Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)-](/img/structure/B3003162.png)
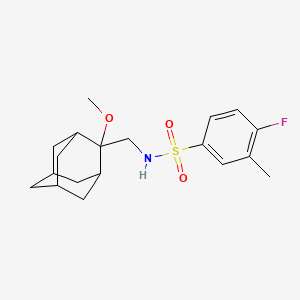
![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3003164.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3003168.png)

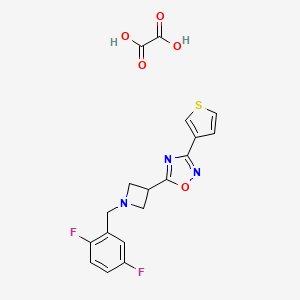
![2-(4-Bromophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B3003172.png)
